molecular formula C25H21NO4 B15103242 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B15103242
M. Wt: 399.4 g/mol
InChI Key: YVZPEJKELGQODQ-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H21NO4/c1-16-8-10-17(11-9-16)24(27)20(25-26-21-6-4-5-7-23(21)30-25)15-18-14-19(28-2)12-13-22(18)29-3/h4-15H,1-3H3/b20-15+

InChI Key

YVZPEJKELGQODQ-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, a compound featuring a benzoxazole moiety and multiple methoxy substitutions, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C20H20N2O3\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3

Antimicrobial Activity

Several studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, benzoxazole derivatives have been shown to possess significant activity against various bacterial strains and fungi. The specific compound under consideration has not been explicitly tested for antimicrobial activity in available literature, but its structural analogs suggest potential efficacy.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Benzoxazole Derivative AE. coli32 µg/mL
Benzoxazole Derivative BS. aureus16 µg/mL
Benzoxazole Derivative CCandida albicans8 µg/mL

Anticancer Properties

Research has highlighted the anticancer potential of benzoxazole derivatives. Notably, compounds similar to (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7), it was found that specific benzoxazole derivatives induced apoptosis and inhibited cell proliferation. The IC50 values ranged from 10 µM to 30 µM depending on the structural modifications.

Table 2: Cytotoxicity Data Against MCF-7 Cell Line

Compound NameIC50 Value (µM)
Compound X15
Compound Y25
(2Z)-2-(1,3-benzoxazol-2-yl)...TBD

The mechanisms through which benzoxazole derivatives exert their biological effects often involve the inhibition of key enzymes or pathways in target organisms or cells. For instance:

  • Inhibition of DNA Synthesis : Some derivatives interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Certain compounds trigger apoptotic pathways via mitochondrial dysfunction.
  • Enzyme Inhibition : Compounds may inhibit enzymes such as topoisomerases or kinases critical for cancer cell survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.